molecular formula C19H30O3 B1247258 Glanvillic acid A

Glanvillic acid A

Cat. No. B1247258
M. Wt: 306.4 g/mol
InChI Key: ZJJCMPYAGFHWKG-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glanvillic acid A is a natural product found in Plakortis halichondrioides with data available.

Scientific Research Applications

Discovery and Isolation

Glanvillic acids A and B were isolated from Caribbean sponges Plakortis halichondrioides and Plakinastrella onkodes. These substances, along with the cytotoxic cyclic peroxides methyl capucinoate A and 5, were identified through spectroscopic analysis (Williams et al., 2001).

Biomedical Applications

Research on Glanvillic acid A specifically for biomedical applications is limited. However, studies on similar compounds, such as gellan gum-based systems, have shown potential in drug delivery and cell therapy. Gellan gum, a related polysaccharide, has been utilized in various biomedical applications, including innovative drug delivery systems and devices for regenerative medicine (Palumbo et al., 2020).

Agricultural Applications

Although direct research on Glanvillic acid A in agriculture is not available, studies on plant biostimulants provide insights into potential applications. Plant biostimulants, including various natural substances, have been used to enhance plant growth and yield. These biostimulants demonstrate increased root growth, nutrient uptake, and stress tolerance in plants (Calvo et al., 2014).

Environmental and Green Technology Applications

In the field of environmental science, eco-friendly compounds like humic acid, salicylic, and glycyrrhizic acids have been studied for their effects on plant growth and production. These studies suggest potential applications of Glanvillic acid A in enhancing plant growth and productivity using green techniques (Amer et al., 2021).

properties

Product Name

Glanvillic acid A

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

2-[3-ethyl-5-[(E)-4-ethyl-2-methyloct-5-enyl]furan-2-yl]acetic acid

InChI

InChI=1S/C19H30O3/c1-5-8-9-15(6-2)10-14(4)11-17-12-16(7-3)18(22-17)13-19(20)21/h8-9,12,14-15H,5-7,10-11,13H2,1-4H3,(H,20,21)/b9-8+

InChI Key

ZJJCMPYAGFHWKG-CMDGGOBGSA-N

Isomeric SMILES

CC/C=C/C(CC)CC(C)CC1=CC(=C(O1)CC(=O)O)CC

Canonical SMILES

CCC=CC(CC)CC(C)CC1=CC(=C(O1)CC(=O)O)CC

synonyms

glanvillic acid A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glanvillic acid A
Reactant of Route 2
Glanvillic acid A
Reactant of Route 3
Glanvillic acid A
Reactant of Route 4
Glanvillic acid A
Reactant of Route 5
Glanvillic acid A
Reactant of Route 6
Glanvillic acid A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.